Cas no 22504-83-2 (2-(4-Methylphenoxy)propanoic Acid)

2-(4-Methylphenoxy)propanoic Acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-METHYLPHENOXY)PROPIONIC ACID
- 2-(4-Methylphenoxy)propanoic acid
- 2-p-Tolyloxy-propionic acid
- AC1MUNER
- AC1Q2BZP
- AC1Q2BZQ
- AP-845
- Enamine_005365
- AS-45697
- BBL004012
- HMS1409D19
- ALBB-000828
- 22504-83-2
- J-510300
- CS-0172146
- 2-(P-tolyloxy)propanoicacid
- STK208440
- MFCD02684121
- AKOS000104425
- (-)-4-methyl-phenoxypropionic acid
- DTXSID80394590
- BTQZPXFENISXER-UHFFFAOYSA-N
- 2-(p-Tolyloxy)propanoic acid
- SCHEMBL1171377
- AR3824
- Z56915889
- EN300-05922
- AP-845/40883837
- AKOS016341343
- 2-(4-Methylphenoxy)propanoic Acid
-
- MDL: MFCD02684121
- Inchi: InChI=1S/C10H12O3/c1-7-3-5-9(6-4-7)13-8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12)
- InChI Key: BTQZPXFENISXER-UHFFFAOYSA-N
- SMILES: CC1=CC=C(C=C1)OC(C)C(=O)O
Computed Properties
- Exact Mass: 180.07866
- Monoisotopic Mass: 180.078644241g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.5Ų
- XLogP3: 2
Experimental Properties
- Color/Form: White to Yellow Solid
- PSA: 46.53
2-(4-Methylphenoxy)propanoic Acid Security Information
- Signal Word:Danger
- Hazard Statement: H301
- Warning Statement: P261;P280;P301+P312;P302+P352;P305+P351+P338
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Room temperature
2-(4-Methylphenoxy)propanoic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 024065-1g |
2-(4-Methylphenoxy)propanoic acid |
22504-83-2 | 1g |
2096.0CNY | 2021-07-13 | ||
Enamine | EN300-05922-5.0g |
2-(4-methylphenoxy)propanoic acid |
22504-83-2 | 95.0% | 5.0g |
$531.0 | 2025-02-21 | |
Enamine | EN300-05922-0.5g |
2-(4-methylphenoxy)propanoic acid |
22504-83-2 | 95.0% | 0.5g |
$119.0 | 2025-02-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 024065-500mg |
2-(4-Methylphenoxy)propanoic acid |
22504-83-2 | 500mg |
1365CNY | 2021-05-07 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 024065-1g |
2-(4-Methylphenoxy)propanoic acid |
22504-83-2 | 1g |
2096CNY | 2021-05-07 | ||
Enamine | EN300-05922-10g |
2-(4-methylphenoxy)propanoic acid |
22504-83-2 | 95% | 10g |
$999.0 | 2023-10-28 | |
Ambeed | A448439-5g |
2-(p-Tolyloxy)propanoic acid |
22504-83-2 | 95% | 5g |
$248.0 | 2024-04-21 | |
Aaron | AR00BDMY-100mg |
2-(4-METHYLPHENOXY)PROPIONIC ACID |
22504-83-2 | 97% | 100mg |
$22.00 | 2025-01-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBRB959-5g |
2-(4-methylphenoxy)propanoic acid |
22504-83-2 | 95% | 5g |
¥1710.0 | 2024-04-22 | |
1PlusChem | 1P00BDEM-250mg |
2-(4-METHYLPHENOXY)PROPIONIC ACID |
22504-83-2 | 97% | 250mg |
$49.00 | 2025-02-25 |
2-(4-Methylphenoxy)propanoic Acid Related Literature
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Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
Additional information on 2-(4-Methylphenoxy)propanoic Acid
Introduction to 2-(4-Methylphenoxy)propanoic Acid (CAS No. 22504-83-2)
2-(4-Methylphenoxy)propanoic Acid, identified by its Chemical Abstracts Service (CAS) number 22504-83-2, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a propionic acid moiety linked to a phenolic oxygenated group, has garnered attention due to its structural versatility and potential biological activities. The presence of the 4-methylphenyl (p-tolyl) group introduces a unique electronic and steric environment, making it a valuable scaffold for designing novel chemical entities.
The compound’s structure consists of a three-carbon chain terminated by a carboxylic acid group, with an ether linkage connecting the middle carbon to a phenyl ring substituted at the para position with a methyl group. This architecture allows for diverse functionalization, enabling its incorporation into various synthetic pathways and drug discovery programs. The propionic acid moiety is particularly noteworthy, as it serves as a common pharmacophore in medicinal chemistry, often contributing to solubility, metabolic stability, and binding interactions with biological targets.
In recent years, the exploration of 2-(4-methylphenoxy)propanoic Acid has been extended into the realm of drug development, where its derivatives have been investigated for their potential therapeutic effects. The compound’s ability to modulate biological pathways has been highlighted in several preclinical studies. For instance, modifications of the phenolic oxygen have been explored to enhance binding affinity to specific enzymes or receptors. These efforts align with the broader trend in pharmaceutical research toward rational drug design, leveraging structural motifs that have demonstrated efficacy in prior applications.
One particularly intriguing aspect of 2-(4-methylphenoxy)propanoic Acid is its role as an intermediate in the synthesis of more complex molecules. Its propionic acid backbone provides a versatile handle for further derivatization, allowing chemists to introduce additional functional groups such as amides, esters, or heterocycles. Such modifications can be tailored to optimize pharmacokinetic properties or target specific disease mechanisms. The compound’s compatibility with modern synthetic techniques, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, further underscores its utility in medicinal chemistry pipelines.
The 4-methylphenyl substituent on the phenolic ring contributes to the compound’s lipophilicity and electronic distribution, factors that are critical in determining its interaction with biological targets. Computational studies have suggested that this group can influence both the orientation and stability of the molecule within binding pockets. Such insights are invaluable for guiding structural optimization efforts aimed at improving drug-like properties. Additionally, the presence of a methyl group at the para position enhances rotational freedom around the C-C bond, potentially increasing conformational diversity and access to multiple binding modes.
Recent advancements in chemical biology have also highlighted the importance of 2-(4-methylphenoxy)propanoic Acid as a building block for probe compounds. Researchers have utilized derivatives of this molecule to investigate enzyme kinetics and protein-protein interactions in cellular systems. By employing fluorophores or bioorthogonal tags conjugated to the propionic acid moiety, scientists can track molecular interactions in real time with high precision. These tools are essential for understanding disease pathways and validating potential drug targets.
The synthesis of 2-(4-methylphenoxy)propanoic Acid itself presents an interesting challenge due to its functionalized aromatic ring and ester-like linkage. Traditional approaches often involve nucleophilic substitution reactions or metal-catalyzed coupling strategies. However, recent methodologies have focused on greener and more efficient synthetic routes, such as biocatalytic transformations or flow chemistry techniques. These innovations not only improve yield but also reduce waste generation, aligning with sustainable chemistry principles.
The compound’s pharmacological profile has been further explored through structure-activity relationship (SAR) studies. By systematically varying substituents on the phenyl ring or propionic acid chain, researchers have identified key structural features that modulate biological activity. For example, electron-withdrawing groups at positions ortho or meta to the ether linkage have been shown to enhance potency against certain enzymes. Such findings provide critical guidance for designing next-generation molecules with improved therapeutic profiles.
In conclusion,2-(4-methylphenoxy)propanoic Acid (CAS No. 22504-83-2) represents a promising scaffold for pharmaceutical innovation. Its unique structural features offer opportunities for diverse applications in drug discovery and chemical biology research. As synthetic methodologies continue to evolve and our understanding of biological pathways deepens, this compound is poised to play an increasingly significant role in developing novel therapeutics across multiple therapeutic areas.
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